molecular formula C18H19ClN2O2 B2772237 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol CAS No. 1423767-72-9

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol

Cat. No.: B2772237
CAS No.: 1423767-72-9
M. Wt: 330.81
InChI Key: IEEHQIDAGJOSKG-UHFFFAOYSA-N
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Description

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a phenylethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol can undergo several types of chemical reactions:

    Oxidation: The phenylethanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chloropyridine moiety can be reduced to form alcohols.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety may interact with enzymes or receptors, modulating their activity. The phenylethanol group can also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the phenylethanol group, in particular, distinguishes it from other pyrrolidine and chloropyridine derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-17-11-14(8-9-20-17)18(23)21-10-4-7-15(21)12-16(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15-16,22H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHQIDAGJOSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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